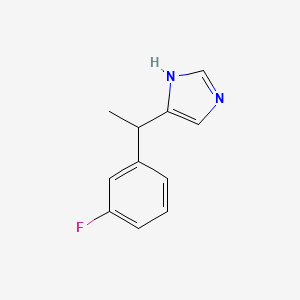
4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole is an organic compound that features an imidazole ring substituted with a 3-fluorophenyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole typically involves the reaction of 3-fluoroacetophenone with imidazole under basic conditions. The reaction can be carried out using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Ethyl-1-(3-fluorophenyl)cyclohexanol: Shares the 3-fluorophenyl group but differs in the core structure.
4F-3-methyl-α-PVP: A structural analog with a different core and functional groups.
Uniqueness
4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
生物活性
4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole, often referred to as a fluorinated imidazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative disorders. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
The compound has the molecular formula C12H12ClFN and a molecular weight of approximately 226.68 g/mol. Its structure features a fluorophenyl group attached to an imidazole ring, which is significant for its biological activity.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Amyloid-Beta Production : It has been suggested that this compound may inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.
- Binding Affinity Studies : Interaction studies have demonstrated its binding affinity to various biological targets through techniques such as molecular docking and receptor-ligand binding assays. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic profile.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Comparative Analysis
Several studies have investigated the efficacy of this compound in comparison with other imidazole derivatives:
- Case Study 1 : A study highlighted its selectivity against certain cancer cell lines, showing promising results with IC50 values significantly lower than traditional chemotherapeutics .
- Case Study 2 : In a comparative analysis with structurally similar compounds, it was found that the fluorinated phenyl group enhances lipophilicity and bioactivity compared to non-fluorinated analogs.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its pharmacological profile. For instance:
- Synthesis Variants : Derivatives modified with additional functional groups have shown improved activity against neurodegenerative pathways and cancer cell lines .
- Molecular Docking Studies : Computational studies have identified potential targets for these derivatives, indicating their role in inhibiting enzymes associated with neurodegeneration and cancer progression .
特性
分子式 |
C11H11FN2 |
|---|---|
分子量 |
190.22 g/mol |
IUPAC名 |
5-[1-(3-fluorophenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C11H11FN2/c1-8(11-6-13-7-14-11)9-3-2-4-10(12)5-9/h2-8H,1H3,(H,13,14) |
InChIキー |
GQQHNITWUIPDTG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)F)C2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















